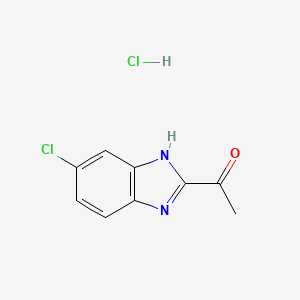

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C9H7ClN2O . It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position .Applications De Recherche Scientifique

Catalytic and Electrochemical Properties

Benzimidazole derivatives, including those structurally similar to "1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride," have been synthesized and studied for their catalytic and electrochemical behaviors. For instance, complexes with benzimidazole ligands have shown catecholase-mimetic activities, indicating potential utility in mimicking enzymatic reactions important in biochemistry and environmental applications (Karaoğlu et al., 2016).

Synthesis of Metal Complexes

Research has focused on the synthesis and characterization of solid complexes involving benzimidazole compounds and metals such as Co(II), Ni(II), and Cu(II). These studies lay the groundwork for understanding the coordination chemistry of benzimidazole derivatives and their potential applications in materials science, catalysis, and as ligands in the synthesis of metal-organic frameworks (Bala & Ahmad, 2012).

Biological Activities

Some benzimidazole derivatives have demonstrated significant biological activities, including immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Their potential as multipotent compounds for various therapeutic applications highlights the importance of benzimidazole derivatives in pharmaceutical research (Abdel‐Aziz et al., 2011).

Analytical Applications

Benzimidazole derivatives have been used as chromophoric reagents for the extraction and spectrophotometric determination of metal ions like Cobalt (II). This application is crucial in analytical chemistry for the detection and quantification of metals in various samples (Syamasundar et al., 2006).

Synthesis of Novel Compounds

Research also extends to the synthesis of novel compounds with benzimidazole cores for various applications, including antimicrobial activity. The versatility of benzimidazole derivatives allows for the creation of compounds with potential use in fighting bacterial and fungal infections (Ch, 2022).

Safety and Hazards

Orientations Futures

The future directions for the study and application of “1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, they could be potential targets for the development of new drugs .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often forming bonds with active sites, which can inhibit or enhance the function of the target .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Propriétés

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRMLVBHAWNBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656855 |

Source

|

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41510-16-1 |

Source

|

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)